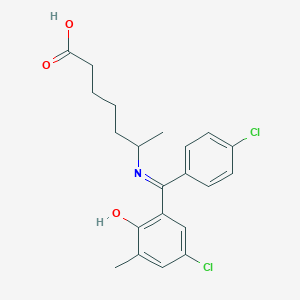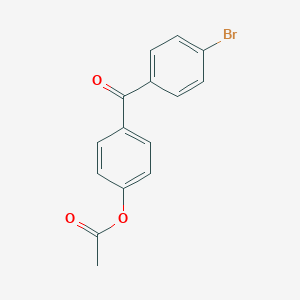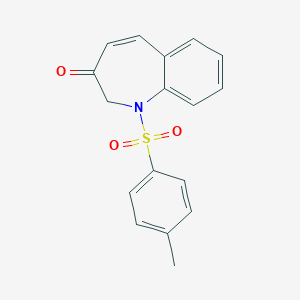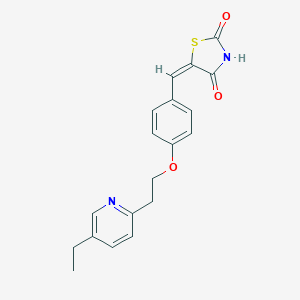
5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione
Übersicht
Beschreibung
UCL1684 is a quinolinium ion that results from the joining of two molecules of 4-aminoquinolinium via a 1,3-dimethylbenzene linker at positions 1 and 4, forming a cyclic structure. It is a potent blocker of calcium-activated potassium channels in rats .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
UCL1684 wird synthetisiert, indem zwei Moleküle 4-Aminoquinolinium über einen 1,3-Dimethylbenzol-Linker verbunden werden. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und können Erhitzen und Rühren erfordern, um die Reaktion zu erleichtern .
Industrielle Produktionsverfahren
Die industrielle Produktion von UCL1684 erfolgt über ähnliche Synthesewege, jedoch im größeren Maßstab. Der Prozess ist für höhere Ausbeuten und Reinheit optimiert und umfasst häufig mehrere Reinigungsschritte wie Umkristallisation und Chromatographie .
Analyse Chemischer Reaktionen
Arten von Reaktionen
UCL1684 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins des Chinoliniumions. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Halogene und Nucleophile. Die Bedingungen umfassen oft Lösungsmittel wie DMSO und Temperaturen im Bereich von Raumtemperatur bis zu erhöhten Temperaturen.
Oxidationsreaktionen: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat werden verwendet.
Reduktionsreaktionen: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid werden eingesetzt.
Hauptprodukte
Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So können Substitutionsreaktionen verschiedene substituierte Chinoliniumabkömmlinge ergeben .
Wissenschaftliche Forschungsanwendungen
UCL1684 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung verwendet, um das Verhalten von Chinoliniumionen in verschiedenen chemischen Reaktionen zu untersuchen.
Biologie: In Studien mit calcium-aktivierten Kaliumkanälen eingesetzt, um deren Rolle in zellulären Prozessen zu verstehen.
Medizin: Untersucht auf seine potenzielle Verwendung als Antiarrhythmika aufgrund seiner Fähigkeit, Kaliumkanäle zu blockieren.
Industrie: In der Entwicklung neuer Materialien und Verbindungen mit spezifischen Eigenschaften eingesetzt
Wirkmechanismus
UCL1684 übt seine Wirkung aus, indem es calcium-aktivierte Kaliumkanäle blockiert. Diese Hemmung beeinflusst die Polarisations-Repolarisationsphase des Aktionspotentials, seine Erregbarkeit oder Refraktärzeit oder die Impulsleitfähigkeit oder Membranantwort innerhalb von Herzfasern .
Wirkmechanismus
UCL1684 exerts its effects by blocking calcium-activated potassium channels. This inhibition affects the polarization-repolarization phase of the action potential, its excitability or refractoriness, or impulse conduction or membrane responsiveness within cardiac fibers .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Apamin: Ein weiterer Blocker von calcium-aktivierten Kaliumkanälen, ist aber ein Peptid.
NS8593: Ein kleiner Molekülinhibitor von calcium-aktivierten Kaliumkanälen.
TRAM-34: Blockiert calcium-aktivierte Kaliumkanäle mit mittlerer Leitfähigkeit
Einzigartigkeit
UCL1684 ist einzigartig aufgrund seiner nicht-peptidischen Natur und seiner hohen Potenz als Blocker von calcium-aktivierten Kaliumkanälen. Es hat eine spezifische Struktur, die es ihm ermöglicht, diese Kanäle mit hoher Selektivität effektiv zu hemmen .
Eigenschaften
IUPAC Name |
(5E)-5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,11-12H,2,9-10H2,1H3,(H,21,22,23)/b17-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTUJOCADSTMCL-GZTJUZNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144809-28-9 | |
| Record name | 2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methylene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.696 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

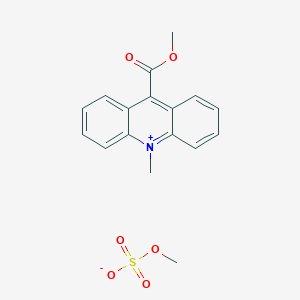
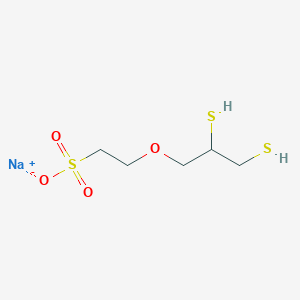
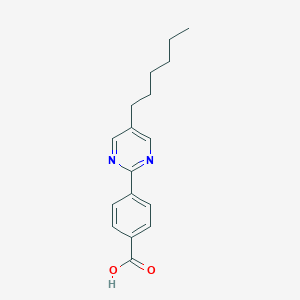
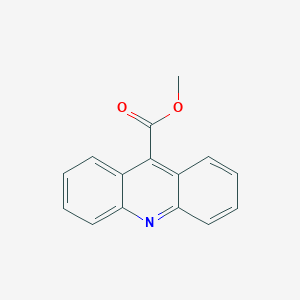
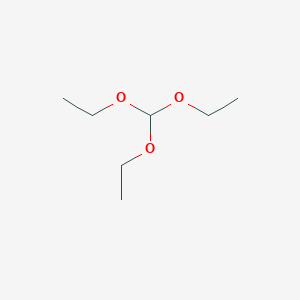
![3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B26409.png)


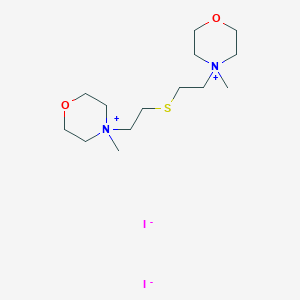
![4-(Piperazin-1-yl)thieno[3,2-c]pyridine](/img/structure/B26421.png)
